

# CP-316819 CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CP-316819 |           |
| Cat. No.:            | B1250721  | Get Quote |

# CP-316819: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental protocols related to **CP-316819**, a potent inhibitor of glycogen phosphorylase.

# **Core Compound Information: CP-316819**

**CP-316819** is a selective inhibitor of glycogen phosphorylase, an enzyme crucial for glycogenolysis.[1] Its ability to modulate glycogen metabolism has made it a valuable tool in studying metabolic diseases and neurological conditions.

# **Chemical Properties**

The fundamental chemical and physical properties of **CP-316819** are summarized in the table below.



| Property          | Value                                                                                                                        |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 186392-43-8[1][2][3]                                                                                                         |
| Molecular Formula | C21H22CIN3O4[2][3]                                                                                                           |
| Molecular Weight  | 415.87 g/mol [1][2]                                                                                                          |
| IUPAC Name        | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-<br>(methoxymethylamino)-3-oxo-1-<br>(phenylmethyl)propyl]-1H-indole-2-<br>carboxamide[3][4] |
| Synonyms          | GPi 819[1]                                                                                                                   |
| Solubility        | Soluble to 100 mM in DMSO and ethanol[2]                                                                                     |
| Purity            | ≥98% (HPLC)[1][2]                                                                                                            |
| Physical Form     | Solid[3]                                                                                                                     |
| Storage           | Store at room temperature[2]                                                                                                 |

# Mechanism of Action: Glycogen Phosphorylase Inhibition

**CP-316819** exerts its pharmacological effects by selectively inhibiting glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This process breaks down glycogen into glucose-1-phosphate, thereby providing a rapid source of glucose. **CP-316819** has been shown to inhibit both human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa) with IC50 values of 0.017  $\mu$ M and 0.034  $\mu$ M, respectively.[2][5]

The inhibition of GP by **CP-316819** leads to an accumulation of glycogen in tissues, a characteristic that is particularly significant under normoglycemic conditions.[6][7] Interestingly, this inhibitory effect is attenuated at low glucose concentrations, allowing for the utilization of stored glycogen when glucose levels are scarce.[6][7] This glucose-dependent inhibition makes **CP-316819** a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states.



# **Signaling Pathway of Glycogenolysis Inhibition**



Click to download full resolution via product page

Caption: Inhibition of Glycogen Phosphorylase by CP-316819.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving CP-316819.

## In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of **CP-316819** on glycogen phosphorylase.

#### Materials:

- Glycogen Phosphorylase Assay Kit (e.g., from Abcam or MilliporeSigma)[1][3]
- CP-316819
- DMSO



- Microplate reader capable of measuring absorbance at 450 nm
- 96-well clear flat-bottom plates
- Phosphate Buffered Saline (PBS)

#### Procedure:

- Reagent Preparation:
  - Prepare all reagents as per the assay kit manufacturer's instructions.[1][3] This typically involves reconstituting the enzyme, developer, substrate mix, and glycogen.
  - Prepare a stock solution of CP-316819 in DMSO. Further dilute with assay buffer to achieve the desired test concentrations.
- Sample Preparation:
  - $\circ$  For testing on purified enzyme, add 2  $\mu L$  of the reconstituted glycogen phosphorylase to the designated wells.
  - For cell or tissue lysates, homogenize 50 mg of tissue or 1 x 10<sup>6</sup> cells in 200 μL of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the sample.[1][3]
- Assay Protocol:
  - Add 2  $\mu$ L of the **CP-316819** solution at various concentrations to the sample wells. For the positive control, add 2  $\mu$ L of assay buffer.
  - Prepare a background control for each sample by adding the sample to a well without the glycogen substrate.
  - Adjust the volume in all wells to 50 μL with assay buffer.
  - Prepare a Reaction Mix containing assay buffer, glycogen, enzyme mix, developer, and substrate mix according to the kit's protocol.



- Initiate the reaction by adding 50 μL of the Reaction Mix to each well.
- Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.
- Data Analysis:
  - Subtract the background control reading from the sample reading.
  - Calculate the rate of reaction ( $\Delta A450$ /min).
  - Determine the percent inhibition for each concentration of CP-316819 relative to the positive control.
  - Plot the percent inhibition against the log concentration of **CP-316819** to determine the  $IC_{50}$  value.



Click to download full resolution via product page



Caption: Workflow for In Vitro Glycogen Phosphorylase Inhibition Assay.

## In Vivo Hypoglycemia Study in a Rat Model

This protocol describes the induction of hypoglycemia in rats and the assessment of the neuroprotective effects of **CP-316819**.

#### Materials:

- Male Sprague-Dawley rats (250-300g)
- CP-316819
- Vehicle (e.g., saline, DMSO/PEG solution)
- Insulin
- Glucometer and test strips
- Equipment for blood collection (e.g., tail vein lancets)
- Anesthesia (if required for procedures)

#### Procedure:

- Animal Acclimatization and Dosing:
  - Acclimate rats to the housing conditions for at least one week.
  - Fast the rats overnight before the experiment, with free access to water.
  - Administer CP-316819 or vehicle to the respective groups of rats via an appropriate route (e.g., intraperitoneal injection or oral gavage). A typical dose of CP-316819 used in studies is 250 mg/kg.[3]
- Induction of Hypoglycemia:
  - After a set time following CP-316819 administration (e.g., 60 minutes), induce hypoglycemia by injecting insulin (e.g., 0.75-1.0 U/kg, intraperitoneally).

### Foundational & Exploratory





- · Blood Glucose Monitoring:
  - Measure baseline blood glucose from the tail vein before insulin injection.
  - Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes)
    after insulin administration.
- Assessment of Neurological Function (Optional):
  - If the study aims to assess neuroprotection, monitor for the onset of isoelectric EEG or other neurological endpoints.
- Data Analysis:
  - Plot the blood glucose levels over time for each treatment group.
  - Compare the blood glucose profiles between the CP-316819 treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
  - If neurological endpoints are measured, compare the time to onset between groups.





Click to download full resolution via product page

Caption: Workflow for In Vivo Hypoglycemia Study.

# **Primary Astrocyte Culture and Glycogen Content Assay**

This protocol details the culture of primary astrocytes and the measurement of glycogen content following treatment with **CP-316819**.

#### Materials:

- Neonatal rat pups (P1-P3)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin
- Trypsin-EDTA
- Poly-L-lysine
- CP-316819
- · Glycogen assay kit

#### Procedure:

- Astrocyte Isolation and Culture:
  - Isolate cortices from neonatal rat pups and mechanically dissociate the tissue.
  - Treat the tissue with trypsin to obtain a single-cell suspension.
  - Plate the cells on poly-L-lysine coated flasks in DMEM with 10% FBS and penicillinstreptomycin.
  - After 7-10 days, once the culture is confluent, shake the flasks to remove microglia and oligodendrocytes, enriching for astrocytes.
  - Re-plate the purified astrocytes for experiments.
- Treatment with CP-316819:
  - Treat the cultured astrocytes with various concentrations of CP-316819 or vehicle for a specified period (e.g., 24 hours). A concentration of 10 μM has been shown to increase intracellular glycogen content.[3]
- Glycogen Content Measurement:
  - Wash the cells with PBS and lyse them.
  - Measure the glycogen content in the cell lysates using a commercial glycogen assay kit.
    These kits typically involve the enzymatic conversion of glycogen to a product that can be



measured colorimetrically or fluorometrically.

- Normalize the glycogen content to the total protein concentration in each sample.
- Data Analysis:
  - Compare the glycogen content between the CP-316819 treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).



Click to download full resolution via product page

Caption: Workflow for Astrocyte Glycogen Content Assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. mybiosource.com [mybiosource.com]
- 5. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes PMC [pmc.ncbi.nlm.nih.gov]
- 6. sserc.org.uk [sserc.org.uk]
- 7. Regulation of glycogen content in primary astrocyte culture: effects of glucose analogues, phenobarbital, and methionine sulfoximine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CP-316819 CAS number and chemical properties.].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250721#cp-316819-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com